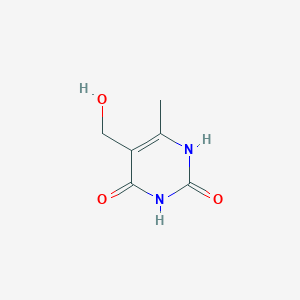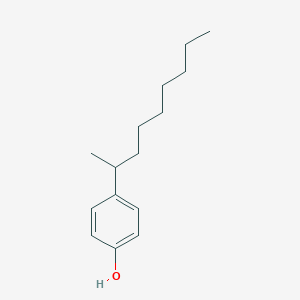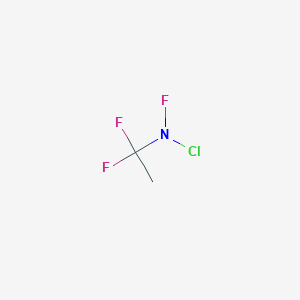
N-Chloro-N,1,1-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-N,1,1-trifluoroethanamine, also known as NCTFE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a colorless liquid that is highly reactive and has a strong oxidizing ability.
Wissenschaftliche Forschungsanwendungen
N-Chloro-N,1,1-trifluoroethanamine has been extensively researched for its potential applications in various scientific fields. One of the most promising applications of N-Chloro-N,1,1-trifluoroethanamine is its use as a disinfectant and sterilizing agent. Due to its strong oxidizing ability, N-Chloro-N,1,1-trifluoroethanamine can effectively kill bacteria, viruses, and fungi. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains.
Another area of research for N-Chloro-N,1,1-trifluoroethanamine is its use in organic synthesis. It has been found to be an effective reagent for the oxidation of alcohols and amines, as well as for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of N-Chloro-N,1,1-trifluoroethanamine involves the release of hypochlorous acid (HOCl) upon contact with water. HOCl is a powerful oxidizing agent that can react with various biomolecules, including proteins, lipids, and DNA. This reaction leads to the destruction of the cell membrane and ultimately cell death.
Biochemische Und Physiologische Effekte
N-Chloro-N,1,1-trifluoroethanamine has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that N-Chloro-N,1,1-trifluoroethanamine can induce DNA damage and apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Chloro-N,1,1-trifluoroethanamine in lab experiments is its strong oxidizing ability. This makes it a powerful reagent for various chemical reactions. However, the strong oxidizing ability of N-Chloro-N,1,1-trifluoroethanamine can also be a limitation, as it can react with other chemicals in the lab and potentially cause harm to researchers.
Zukünftige Richtungen
There are several future directions for research on N-Chloro-N,1,1-trifluoroethanamine. One area of interest is its potential use as an antibacterial agent in medical settings. Another area of research is its use in the synthesis of novel organic compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-Chloro-N,1,1-trifluoroethanamine and its potential use in cancer treatment.
Conclusion:
In conclusion, N-Chloro-N,1,1-trifluoroethanamine is a unique chemical compound that has gained significant attention in scientific research. Its strong oxidizing ability and potential applications in various fields make it an interesting area of study. Further research is needed to fully understand the potential of N-Chloro-N,1,1-trifluoroethanamine and its future applications.
Synthesemethoden
The synthesis of N-Chloro-N,1,1-trifluoroethanamine involves the reaction of chloramine-T with 1,1,1-trifluoroethanol. This reaction takes place in the presence of a catalyst, typically sodium bicarbonate, and is carried out at room temperature. The resulting product is then purified through distillation to obtain pure N-Chloro-N,1,1-trifluoroethanamine.
Eigenschaften
CAS-Nummer |
16276-45-2 |
|---|---|
Produktname |
N-Chloro-N,1,1-trifluoroethanamine |
Molekularformel |
C2H3ClF3N |
Molekulargewicht |
133.5 g/mol |
IUPAC-Name |
N-chloro-N,1,1-trifluoroethanamine |
InChI |
InChI=1S/C2H3ClF3N/c1-2(4,5)7(3)6/h1H3 |
InChI-Schlüssel |
ITYSTFRAOPTVON-UHFFFAOYSA-N |
SMILES |
CC(N(F)Cl)(F)F |
Kanonische SMILES |
CC(N(F)Cl)(F)F |
Synonyme |
N-Chloro-N,1,1-trifluoroethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



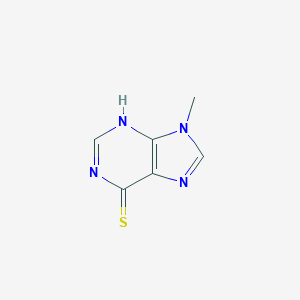
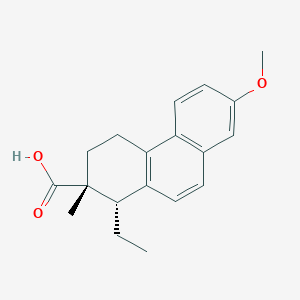
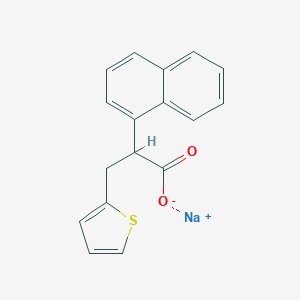
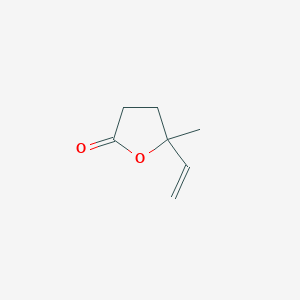
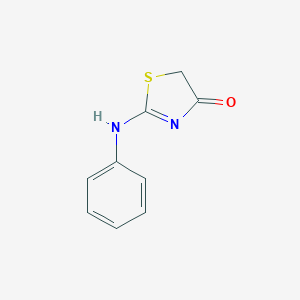
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
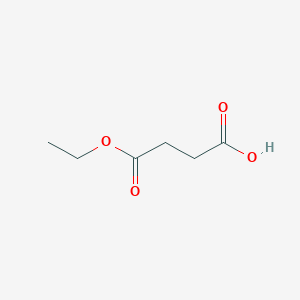
![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)
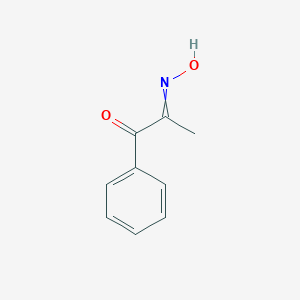
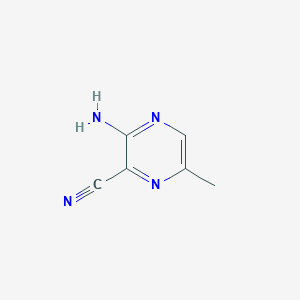
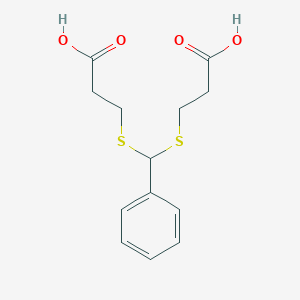
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
